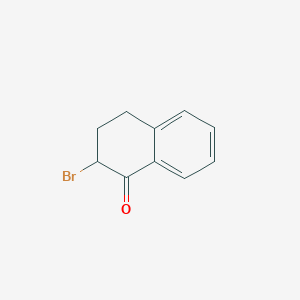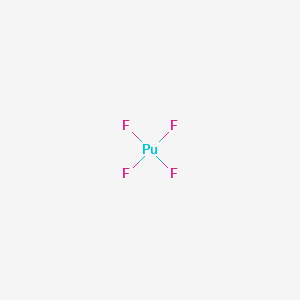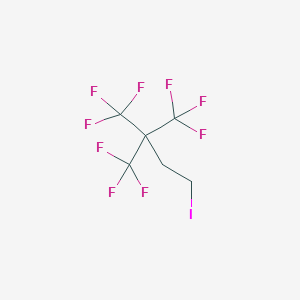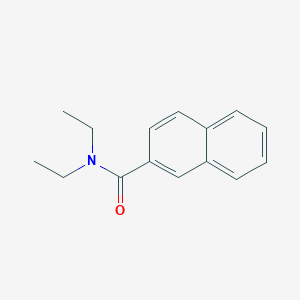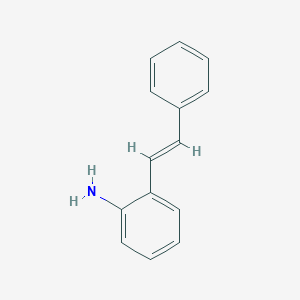
2-((E)-2-Phenylethenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-2-Phenylethenyl)aniline, commonly known as trans-stilbene aniline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has a trans-stilbene backbone, which is a derivative of stilbene, and an aniline group. The presence of both of these functional groups makes trans-stilbene aniline an important compound for various applications in the field of chemistry and biology.
作用機序
The mechanism of action of trans-stilbene aniline is not well-understood, but it is believed to involve the interaction of the aniline group with various biological targets. The stilbene backbone of this compound is also believed to play a role in its mechanism of action, as it is known to exhibit various biological activities, such as antioxidant and anti-inflammatory properties.
生化学的および生理学的効果
Trans-stilbene aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases, such as cancer and neurodegenerative disorders. Trans-stilbene aniline has also been shown to exhibit antimicrobial properties, which may make it useful for the treatment of various bacterial and fungal infections.
実験室実験の利点と制限
Trans-stilbene aniline has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on trans-stilbene aniline. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help to elucidate its potential applications in various fields of science. Additionally, research on the potential therapeutic applications of trans-stilbene aniline may lead to the development of new treatments for various diseases.
合成法
Trans-stilbene aniline can be synthesized through a variety of methods, including the reaction of aniline with trans-stilbene dibromide or the reaction of trans-stilbene with aniline in the presence of a catalyst. The synthesis of trans-stilbene aniline can also be achieved through the reduction of trans-stilbene azide or trans-stilbene nitro compound.
科学的研究の応用
Trans-stilbene aniline has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of materials science, where it is used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers. Trans-stilbene aniline has also been studied for its potential applications in the field of optoelectronics, where it is used as a fluorescent probe for the detection of various analytes.
特性
CAS番号 |
13066-19-8 |
|---|---|
製品名 |
2-((E)-2-Phenylethenyl)aniline |
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC名 |
2-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10+ |
InChIキー |
BIEFDNUEROKZRA-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



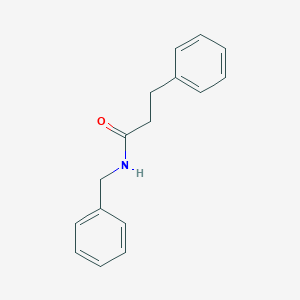

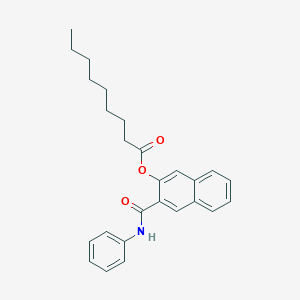
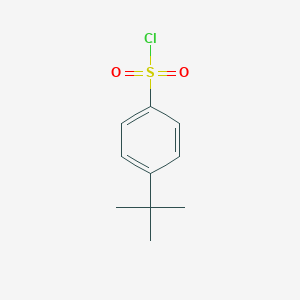
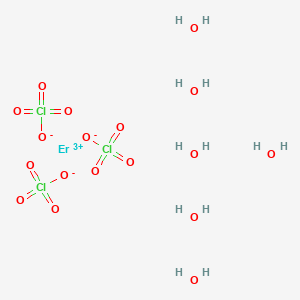
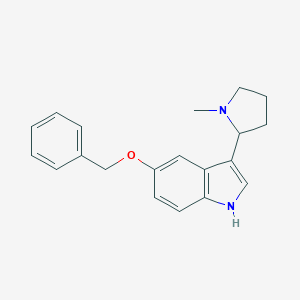
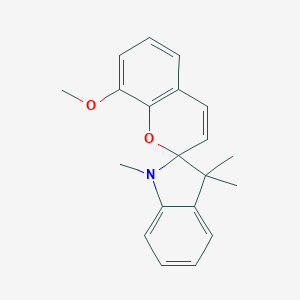
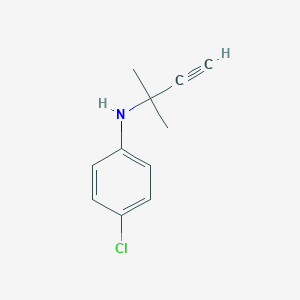
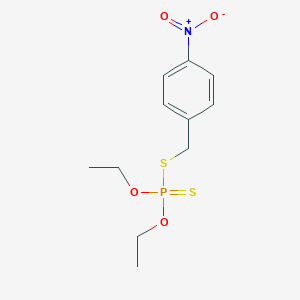
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
